molecular formula C12H24N2O2 B14043880 tert-butyl (2R,5R)-2-ethyl-5-methylpiperazine-1-carboxylate

tert-butyl (2R,5R)-2-ethyl-5-methylpiperazine-1-carboxylate

Cat. No.: B14043880
M. Wt: 228.33 g/mol
InChI Key: PDQANZVZHPLKDA-NXEZZACHSA-N
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Description

Tert-butyl (2R,5R)-2-ethyl-5-methylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The compound’s structure includes a piperazine ring substituted with tert-butyl, ethyl, and methyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,5R)-2-ethyl-5-methylpiperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,5R)-2-ethyl-5-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl (2R,5R)-2-ethyl-5-methylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2R,5R)-2-ethyl-5-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate
  • Tert-butyl (2R,5R)-2-methylpiperazine-1-carboxylate
  • Tert-butyl (2R,5R)-2-ethylpyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (2R,5R)-2-ethyl-5-methylpiperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl (2R,5R)-2-ethyl-5-methylpiperazine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-6-10-7-13-9(2)8-14(10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t9-,10-/m1/s1

InChI Key

PDQANZVZHPLKDA-NXEZZACHSA-N

Isomeric SMILES

CC[C@@H]1CN[C@@H](CN1C(=O)OC(C)(C)C)C

Canonical SMILES

CCC1CNC(CN1C(=O)OC(C)(C)C)C

Origin of Product

United States

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